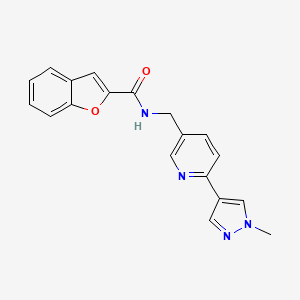![molecular formula C14H20O2 B2413775 Tricyclo[6.3.3.01,8]tetradecane-10,13-dione CAS No. 58602-56-5](/img/structure/B2413775.png)
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 36 atoms, including 20 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms . Its intricate molecular framework makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[6.3.3.01,8]tetradecane-10,13-dione can be achieved through multiple synthetic routes. One common method involves the [2+2] ketene addition reaction, which is used to prepare tricyclic ketone derivatives . This reaction typically involves the addition of dichloroketene to 1,4-cyclohexadiene in the presence of phosphorus oxychloride (POCl3). The resulting adducts can be further reacted with various reagents such as meta-chloroperbenzoic acid (MCPBA), hydrogen peroxide (H2O2), and lithium aluminum hydride (LiAlH4) to yield different tricyclic derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in photodimerization reactions to form novel tetraaryl-tricyclo derivatives .
Common Reagents and Conditions:
Oxidation: Reagents such as MCPBA and H2O2 are commonly used for oxidation reactions.
Reduction: LiAlH4 is frequently employed for reduction reactions, converting ketones to alcohols.
Substitution: Various halogenating agents can be used for substitution reactions, introducing halogen atoms into the tricyclic framework.
Major Products: The major products formed from these reactions include tricyclic ketones, alcohols, and lactones, each exhibiting unique chemical properties and potential biological activities .
Scientific Research Applications
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable scaffold for the synthesis of complex organic molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s framework is explored for drug development, particularly in designing molecules with specific biological targets.
Industry: Tricyclic compounds are used in the development of materials with unique physical and chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tricyclo[6.3.3.01,8]tetradecane-10,13-dione involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Tricyclo[6.3.3.0^{1,8}]tetradecane-10,13-diol: This compound contains a similar tricyclic framework but with hydroxyl groups instead of ketone groups.
Tricyclo[4.3.1.0^{3,7}]decane:
Uniqueness: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is unique due to its specific arrangement of carbon and oxygen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in scientific research.
Properties
IUPAC Name |
tricyclo[6.3.3.01,8]tetradecane-10,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXASZHJUJHLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC23CC(=O)CC2(CC1)CC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
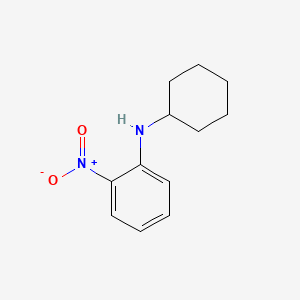
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
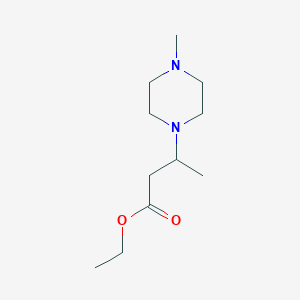
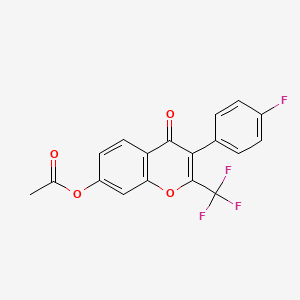
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
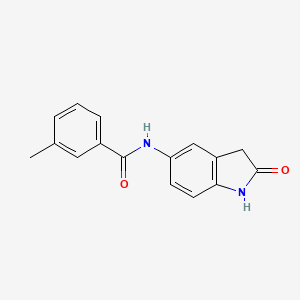

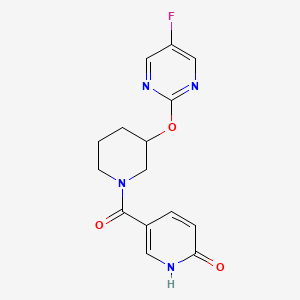
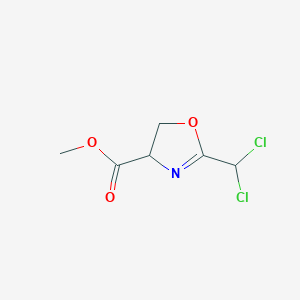
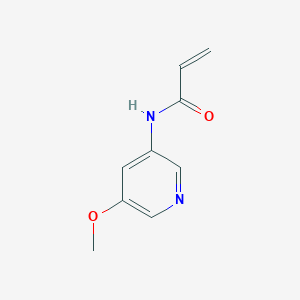
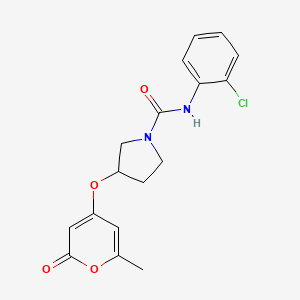
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
